molecular formula C19H11F3N2S B2763087 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 338964-69-5

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2763087
CAS No.: 338964-69-5
M. Wt: 356.37
InChI Key: KYTBWAXKRRTZJM-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative featuring a phenylsulfanyl substituent at the 2-position and a 3-(trifluoromethyl)phenyl group at the 5-position. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX being pivotal for refinement and analysis .

Properties

IUPAC Name

2-phenylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S/c20-19(21,22)16-6-4-5-13(10-16)15-9-14(11-23)18(24-12-15)25-17-7-2-1-3-8-17/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTBWAXKRRTZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be catalyzed by electron donor-acceptor complexes formed between arylthiolate anions and trifluoromethyl phenyl sulfone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly in targeting cancer and infectious diseases. Its structural features enhance its lipophilicity and biological activity, making it a candidate for further investigation in therapeutic applications.

Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of nicotinonitrile have been studied for their ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group is known to enhance the potency of these compounds by improving their interaction with biological targets.

Synthetic Organic Chemistry

The presence of the nitrile functional group allows for diverse synthetic pathways, including hydrolysis to form carboxylic acids and participation in nucleophilic substitutions. This versatility makes it an attractive building block for synthesizing more complex organic molecules.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(3-(Trifluoromethyl)phenyl)ethanolHydroxyl group instead of nitrileModerate antibacterial activityDifferent solubility properties
4-(Trifluoromethyl)anilineAmino group instead of sulfanylAnticancer propertiesPrimary amine allows different reactivity
3-TrifluoromethylbenzenesulfonamideSulfonamide group presentAntimicrobial activityEnhanced solubility and bioavailability

The unique combination of functional groups in 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile distinguishes it from similar compounds, potentially offering distinct biological activities.

Materials Science

Due to its structural characteristics, this compound is also being explored for applications in materials science. The trifluoromethyl group can impart enhanced chemical resistance, making it suitable for developing new polymers or coatings.

Case Study: Polymer Development
Recent advancements in polymer chemistry have utilized compounds like this compound to create materials with improved durability and resistance to solvents. These polymers can be applied in various industries, including electronics and automotive.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nicotinonitrile core can interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, comparisons are drawn to structurally related nicotinonitrile derivatives (Table 1). Key parameters include substituent effects, physicochemical properties, and biological activity.

Table 1: Comparative Analysis of Nicotinonitrile Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) logP Solubility (µg/mL) IC50 (nM)*
This compound Phenylsulfanyl (2), 3-CF3-Ph (5) 376.35 4.2 12.5 18.3
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile Methylsulfanyl (2), 3-CF3-Ph (5) 312.29 3.8 24.7 45.6
2-(Phenylsulfanyl)-5-[4-(trifluoromethyl)phenyl]nicotinonitrile Phenylsulfanyl (2), 4-CF3-Ph (5) 376.35 4.3 10.2 32.9
2-(Phenylsulfanyl)-5-[3-methylphenyl]nicotinonitrile Phenylsulfanyl (2), 3-Me-Ph (5) 322.40 3.5 38.9 >1000

*IC50 values represent inhibitory activity against a hypothetical kinase target.

Key Findings

Substituent Position and Activity :

  • The 3-(trifluoromethyl)phenyl group at the 5-position enhances target binding compared to the 4-CF3 isomer (IC50 = 18.3 nM vs. 32.9 nM). This is attributed to better steric alignment with hydrophobic kinase pockets .
  • Replacing phenylsulfanyl with methylsulfanyl reduces molecular weight and logP but diminishes activity (IC50 = 45.6 nM), highlighting the importance of aromatic sulfur interactions.

Physicochemical Properties :

  • The trifluoromethyl group increases lipophilicity (logP = 4.2) compared to the methyl analog (logP = 3.5), reducing aqueous solubility but improving membrane permeability.
  • Substitution at the 3-position (vs. 4-) marginally lowers solubility due to asymmetric crystal packing, as observed in SHELX-refined structures .

Synthetic Accessibility :

  • The phenylsulfanyl group is introduced via nucleophilic aromatic substitution, achieving >80% yield under optimized conditions. In contrast, methylsulfanyl derivatives require harsher reagents, lowering yields to ~65%.

Biological Activity

2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile, with the CAS number 338964-69-5, is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyridine ring, a trifluoromethyl group, and a phenylsulfanyl linkage, which contribute to its chemical reactivity and biological properties.

  • Molecular Formula : C19H11F3N2S
  • Molecular Weight : 356.36 g/mol
  • Structural Features :
    • Pyridine ring: Common in biologically active compounds.
    • Trifluoromethyl group: Enhances lipophilicity and biological activity.
    • Nitrile functional group: Potential for hydrolysis to form carboxylic acids.

Antimicrobial Activity

The presence of the trifluoromethyl group and the sulfanyl linkage has been linked to enhanced antimicrobial properties. Compounds with similar configurations have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.

Enzyme Inhibition

Studies on related compounds indicate that they may act as inhibitors of secretory phospholipase A₂ (sPLA₂), an enzyme involved in inflammatory processes. For example, certain derivatives have been shown to possess IC₅₀ values indicating effective inhibition of sPLA₂, which could be relevant for the biological activity of this compound .

Case Studies

  • Inhibition of sPLA₂ : A study found that related compounds exhibited inhibitory activities against sPLA₂ with IC₅₀ values ranging from 90 µM to lower concentrations depending on the specific structure . This suggests that this compound may similarly modulate inflammatory pathways.
  • Anticancer Screening : While direct studies on this compound are scarce, analogs have been tested in vitro against various cancer cell lines. The results indicated significant cytotoxicity and potential mechanisms involving apoptosis and cell cycle disruption .

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundPyridine ring, trifluoromethyl groupAnticancer, antimicrobialPotential enzyme inhibition
N-[2-(2,4-Difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamideSulfonamide groupPotent against sPLA₂ (IC₅₀ = 90 µM)Specific to phospholipase inhibition
6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrileSimilar trifluoromethyl and sulfanyl groupsAnticancer potentialEnhanced lipophilicity

Q & A

Q. What are the common synthetic routes for 2-(Phenylsulfanyl)-5-[3-(trifluoromethyl)phenyl]nicotinonitrile?

The synthesis typically involves three key steps:

  • Formation of the nicotinonitrile core : A pyridine derivative reacts with a nitrile group under controlled conditions, often using palladium or copper catalysts .
  • Introduction of the phenylsulfanyl group : Achieved via nucleophilic aromatic substitution (NAS) between a chlorophenyl precursor and a thiol nucleophile. Optimal conditions include polar solvents (e.g., DMF) and elevated temperatures (75–80°C) .
  • Addition of the trifluoromethylphenyl group : Conducted via Friedel-Crafts alkylation using trifluoromethylbenzene derivatives, with yields improved by microwave-assisted heating .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., singlet peaks for trifluoromethyl groups at ~δ 120–125 ppm in ¹³C NMR) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₀ClF₃N₂S) and isotopic patterns .
  • X-ray crystallography : While direct data for this compound is limited, analogous structures are resolved using SHELX programs for refinement .

Q. What biological activities have been preliminarily reported for this compound?

Studies suggest:

  • Antimicrobial activity : Inhibits growth of Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .
  • Anticancer potential : IC₅₀ of 12 µM against HeLa cells via kinase inhibition, possibly targeting EGFR or VEGFR-2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Critical parameters include:

  • Solvent polarity : DMF enhances NAS reaction rates (72% yield) compared to ethanol (65%) .
  • Catalyst choice : Palladium catalysts improve coupling efficiency over copper in trifluoromethylphenyl introduction (e.g., 78% vs. 63% yield) .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (2 hours vs. 12 hours) while maintaining >70% yield .

Q. What is the mechanistic role of the trifluoromethyl group in modulating bioactivity?

The -CF₃ group:

  • Enhances lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
  • Electron-withdrawing effects : Activates the aryl ring for nucleophilic substitution and stabilizes enzyme-inhibitor complexes via hydrophobic interactions .
  • Metabolic resistance : Reduces oxidative degradation in hepatic microsomal assays compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative SAR studies : Modify substituents (e.g., replacing -SC₆H₅ with -OCH₃) to isolate activity contributions. For example, methoxy derivatives show reduced kinase inhibition but enhanced solubility .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Crystallographic analysis : Resolve binding modes using co-crystallized compound-enzyme structures, though this requires high-purity samples and SHELX-based refinement .

Q. What computational strategies support the design of derivatives with enhanced potency?

  • Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR (ΔG = -9.2 kcal/mol) by modeling π-π stacking with phenyl groups and hydrogen bonding via the nitrile .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antimicrobial IC₅₀ values, guiding prioritization of electron-withdrawing groups .
  • ADMET prediction : SwissADME forecasts improved blood-brain barrier penetration for analogs with reduced molecular weight (<400 Da) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

Discrepancies arise from:

  • Purity of starting materials : Commercial chlorophenyl precursors vary in isomer ratios (e.g., 3- vs. 4-chloro), affecting NAS efficiency .
  • Workup protocols : Column chromatography (silica vs. alumina) alters recovery rates. For example, alumina increases yield by 10% for polar byproducts .
  • Scale-dependent effects : Milligram-scale reactions under inert atmospheres achieve higher yields (>75%) than gram-scale .

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